11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
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Description
11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C25H33N5O and its molecular weight is 419.573. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound was synthesized through a coupling reaction involving morpholine and a diazonium ion formed from 4-aminobenzoic acid. X-ray structural analysis provided insights into the geometry of the N―N double bond and the partial delocalization across the linear triazene moiety (Taylor Chin et al., 2010).
Photophysical Characterization
- Absorption spectra in dilute acetonitrile and 2-methyltetrahydrofuran solutions showed an intense band centered at 320–324 nm, attributed to a mixture of π π* and n π* transitions. Emission was observed at 383 and 379 nm from these solutions, with emission at 77 K red-shifted to 439 nm. Emission lifetime data suggested that the emission was a mixture of two excited state transitions (Taylor Chin et al., 2010).
Stereochemistry and Cyclopropane Formation
- The stereochemistry of cyclopropane forming reactions and the stereochemical outcome of interactions with cyanide was studied, providing insights into the formation of constrained analogues of cyclohexane-1,4-diamine species (E. Vilsmaier et al., 1995).
Reductive Decyanation
- Reductive decyanation of annulated Aminocyclopropane-endo-carbonitriles was explored, demonstrating a method to selectively access specific diastereomers of bicyclo[3.1.0]hexanediyl-dimorpholine. This showed the preparative advantage of this method for obtaining specific isomers (E. Vilsmaier et al., 1998).
Formation of Oxygen-Bridged Heterocycles
- The formation of oxygen-bridged heterocycles in the Hantzsch synthesis with related compounds was investigated. This involved the synthesis of derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and related heterocycles (J. Svetlik et al., 1988).
Antibacterial and Anticancer Evaluation
- A related compound, N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide, was synthesized and evaluated for antibacterial and anticancer activity. This research highlights the potential biomedical applications of such compounds (S. Bondock & Hanaa Gieman, 2015).
Properties
IUPAC Name |
3-methyl-1-(3-morpholin-4-ylpropylamino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-3-4-5-9-20-19(2)21(18-26)25-28-22-10-6-7-11-23(22)30(25)24(20)27-12-8-13-29-14-16-31-17-15-29/h6-7,10-11,27H,3-5,8-9,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYIDGGOUPKPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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